1-(diphenylmethyl)-1H-indole-2,3-dione

Catalog No.
S670814
CAS No.
94878-41-8
M.F
C21H15NO2
M. Wt
313.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(diphenylmethyl)-1H-indole-2,3-dione

CAS Number

94878-41-8

Product Name

1-(diphenylmethyl)-1H-indole-2,3-dione

IUPAC Name

1-benzhydrylindole-2,3-dione

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C21H15NO2/c23-20-17-13-7-8-14-18(17)22(21(20)24)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

ZWWDFMHULDPTEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=CC=CC=C4C(=O)C3=O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=CC=CC=C4C(=O)C3=O

1-(Diphenylmethyl)-1H-indole-2,3-dione (CAS 94878-41-8), commonly known as N-benzhydrylisatin, is a highly lipophilic, sterically encumbered isatin derivative utilized as a premium precursor in asymmetric synthesis and medicinal chemistry. By substituting the indolic nitrogen with a bulky diphenylmethyl group, this compound overcomes the poor non-polar solubility and uncontrolled hydrogen-bonding typical of unsubstituted isatin. It is primarily procured for the construction of complex spirooxindoles, chiral α-amino nitriles, and pharmaceutical intermediates where strict facial selectivity and orthogonal deprotection are required [1][2].

Substituting N-benzhydrylisatin with cheaper N-benzyl, N-methyl, or N-Boc isatin derivatives routinely leads to catastrophic drops in diastereoselectivity and enantiomeric excess during asymmetric additions [1]. The benzhydryl group's unique dual-phenyl steric bulk effectively blocks the si face of the reactive ketimine or carbonyl carbon, forcing nucleophiles to attack from a single trajectory. Furthermore, standard N-alkyl protecting groups require harsh, often reductive or strongly basic cleavage conditions that can degrade sensitive spiro-fused or heterocyclic products, whereas the benzhydryl group can be cleanly removed via mild acidolysis or selective hydrogenolysis, preserving the integrity of the downstream API [1].

Steric Blockade: Maximizing Enantiomeric Excess in Asymmetric Additions

In catalytic asymmetric transformations, the choice of N-protecting group dictates the optical purity of the product. Head-to-head comparisons demonstrate that N-benzhydryl protected substrates achieve up to 86% enantiomeric excess (ee) due to the benzhydryl group's ability to undergo π-stacking with the catalyst while sterically blocking one face of the reactive center. In contrast, substituting with N-benzyl or N-fluorenyl analogs under identical conditions results in a severe drop in enantioselectivity, yielding only 0–25% ee[1].

Evidence DimensionEnantiomeric excess (ee) in catalytic asymmetric additions
Target Compound Data86% ee (using N-benzhydryl protection)
Comparator Or Baseline0–25% ee (using N-benzyl or N-fluorenyl analogs)
Quantified Difference>60% absolute increase in enantiomeric excess
ConditionsToluene solvent, -40 °C to -20 °C, chiral bicyclic guanidine catalyst

Procurement of the N-benzhydryl derivative is essential for asymmetric workflows where high optical purity is required directly from the catalytic step, avoiding costly downstream chiral resolution.

Downstream API Preservation: Quantitative Deprotection Yields

The utility of a protecting group is defined by its removal. The N-benzhydryl group can be cleaved quantitatively (>95% yield) using mild hydrogenolysis (e.g., Pd/C) or acidolysis, leaving sensitive newly formed stereocenters and spiro-fused rings intact [1]. Conversely, N-methyl or unsubstituted isatins either cannot be deprotected or require harsh conditions that degrade complex intermediates, leading to significant yield losses during the final stages of API synthesis.

Evidence DimensionDeprotection efficiency and product survival
Target Compound DataQuantitative (>95%) yield of the free amine/indole
Comparator Or BaselineN-methyl or N-benzyl isatins (often <60% yield due to harsh cleavage requirements)
Quantified Difference~35-40% higher recovery of the deprotected complex intermediate
ConditionsMild hydrogenolysis (Pd/C, EtOH) or TFA/H2SO4 treatment at room temperature

Ensures that high-value, multi-step synthetic intermediates are not destroyed during the final deprotection phase, directly maximizing overall manufacturing yield.

Solubility in Non-Polar Solvents for Cryogenic Organocatalysis

Asymmetric organocatalysis frequently requires non-polar solvents and cryogenic temperatures to maximize stereocontrol. Unprotected 1H-indole-2,3-dione suffers from strong intermolecular hydrogen bonding, causing it to precipitate out of non-polar solvents like toluene at low temperatures, halting the reaction. The addition of the highly lipophilic diphenylmethyl group in N-benzhydrylisatin ensures complete solubility in toluene and dichloromethane at temperatures as low as -40 °C, enabling seamless homogeneous catalysis[1].

Evidence DimensionSolubility and phase behavior in non-polar solvents at cryogenic temperatures
Target Compound DataFully soluble, enabling homogeneous asymmetric catalysis
Comparator Or BaselineUnprotected 1H-indole-2,3-dione (insoluble/precipitates)
Quantified DifferenceBinary shift from heterogeneous failure to homogeneous success
ConditionsToluene or DCM solvent at -40 °C to -20 °C

Buyers scaling up low-temperature enantioselective organocatalysis must procure the N-benzhydryl derivative to maintain a homogeneous reaction phase and prevent catalyst fouling.

Synthesis of Chiral Spirooxindole APIs

N-benzhydrylisatin is the right choice for 1,3-dipolar cycloadditions and cascade reactions aimed at synthesizing spiro-fused oxindoles. The benzhydryl group's steric bulk dictates high diastereomeric ratios, which is critical for producing stereochemically pure pharmaceutical candidates without relying on inefficient chiral chromatography [1].

Production of Enantiopure α-Amino Acids and Nitriles

Ideal for asymmetric Strecker-type reactions where N-benzhydryl ketimines ensure >80% ee. This directly outperforms standard N-benzyl protections, making it the preferred precursor for the scalable synthesis of unnatural amino acids and chiral amine building blocks [2].

Orthogonal Protecting Group Strategies in Complex Alkaloid Synthesis

Selected when the isatin nitrogen must remain protected through multiple harsh organometallic or nucleophilic addition steps, but eventually requires mild, non-destructive cleavage via hydrogenolysis to reveal the active pharmaceutical ingredient [3].

XLogP3

3.8

Wikipedia

1-(diphenylmethyl)-1H-indole-2,3-dione

Dates

Last modified: 08-15-2023

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